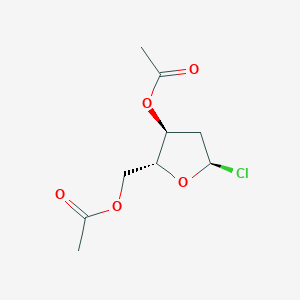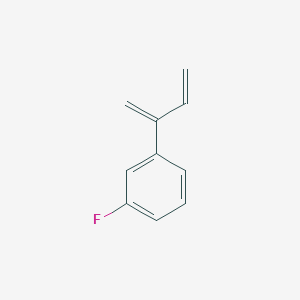
1-(Buta-1,3-dien-2-yl)-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Buta-1,3-dien-2-yl)-3-fluorobenzene is an organic compound characterized by the presence of a butadiene group and a fluorine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene can be achieved through several methods. One common approach involves the reaction of propargylic esters with vinylazides in the presence of a gold catalyst. This reaction leads to the formation of buta-1,3-dien-2-yl esters, which can then be further functionalized to introduce the fluorine atom . Another method involves the use of functionalized vinyl phosphates and vinyl phosphordiamidates, which react with organometallic reagents to form trisubstituted buta-1,3-dienes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
科学研究应用
1-(Buta-1,3-dien-2-yl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. Additionally, the butadiene group can participate in conjugation and electron delocalization, influencing the compound’s reactivity and stability.
相似化合物的比较
1-(Buta-1,3-dien-2-yl)benzene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
1-(Buta-1,3-dien-2-yl)pyrazoles: Contains a pyrazole ring, leading to distinct biological activities and applications.
2-Phenyl-1,3-butadiene: Similar structure but without the fluorine atom, affecting its chemical behavior and applications.
Uniqueness: 1-(Buta-1,3-dien-2-yl)-3-fluorobenzene is unique due to the presence of both the butadiene group and the fluorine atom, which confer specific chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
219486-74-5 |
|---|---|
分子式 |
C10H9F |
分子量 |
148.18 g/mol |
IUPAC 名称 |
1-buta-1,3-dien-2-yl-3-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-3-8(2)9-5-4-6-10(11)7-9/h3-7H,1-2H2 |
InChI 键 |
KRGYZGGERHZVRS-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=C)C1=CC(=CC=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


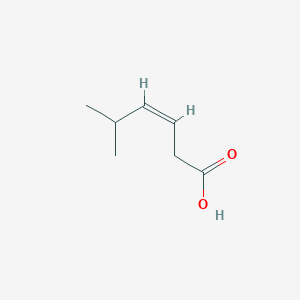
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)
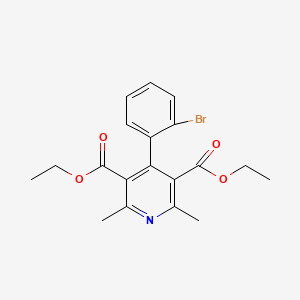
![tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
![(1H-Indol-3-yl)(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B12835430.png)
![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)
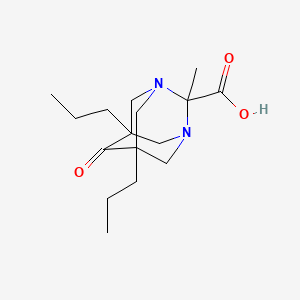

![4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B12835448.png)
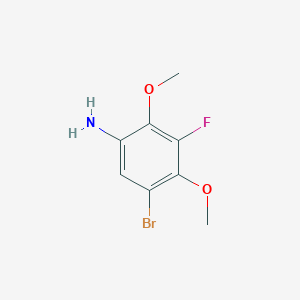
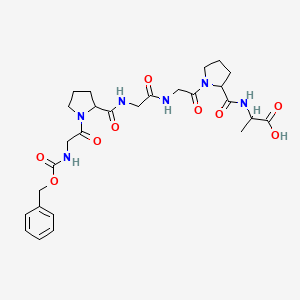
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)
